molecular formula C46H65NO17 B1222729 O-Rhamnosyl-(1''-4')wedeloside CAS No. 74686-31-0

O-Rhamnosyl-(1''-4')wedeloside

Cat. No.: B1222729
CAS No.: 74686-31-0
M. Wt: 904 g/mol
InChI Key: ZHWHQGPOENZPRA-LDVPZJJESA-N
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Description

O-Rhamnosyl-(1''-4')wedeloside (CAS: 74686-31-0) is a diterpene glycoside with the molecular formula C₄₆H₆₅NO₁₇ and a molecular weight of 904.0048 g/mol . While its exact biological source remains unspecified, structurally related compounds like wedeloside are derived from Pascalia glauca (Asteraceae), a plant implicated in livestock poisoning due to hepatotoxic effects . The compound features a rhamnose sugar moiety linked via an O-glycosidic bond at the (1''-4') position to wedeloside, a diterpene core. This glycosylation may influence its solubility, bioavailability, and toxicological profile compared to non-glycosylated analogs.

Properties

CAS No.

74686-31-0

Molecular Formula

C46H65NO17

Molecular Weight

904 g/mol

IUPAC Name

(4S,7S,9S,10S,13S,15R)-13,15-dihydroxy-7-[(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-3-(3-methylbutanoylamino)-4-(3-phenylpropanoyloxy)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid

InChI

InChI=1S/C46H65NO17/c1-22(2)17-30(49)47-32-37(63-31(50)12-11-25-9-7-6-8-10-25)36(64-40-35(53)34(52)33(51)24(4)60-40)27(20-48)62-39(32)61-26-18-43(5)28-14-16-45(59)21-44(28,38(54)23(45)3)15-13-29(43)46(19-26,41(55)56)42(57)58/h6-10,22,24,26-29,32-40,48,51-54,59H,3,11-21H2,1-2,4-5H3,(H,47,49)(H,55,56)(H,57,58)/t24-,26-,27+,28-,29-,32+,33-,34+,35+,36+,37+,38-,39+,40-,43-,44?,45-/m0/s1

InChI Key

ZHWHQGPOENZPRA-LDVPZJJESA-N

SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)CCC3=CC=CC=C3)NC(=O)CC(C)C)OC4CC5(C6CCC7(CC6(CCC5C(C4)(C(=O)O)C(=O)O)C(C7=C)O)O)C)CO)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)CCC3=CC=CC=C3)NC(=O)CC(C)C)O[C@H]4C[C@]5([C@@H]6CC[C@@]7(CC6(CC[C@@H]5C(C4)(C(=O)O)C(=O)O)[C@H](C7=C)O)O)C)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)CCC3=CC=CC=C3)NC(=O)CC(C)C)OC4CC5(C6CCC7(CC6(CCC5C(C4)(C(=O)O)C(=O)O)C(C7=C)O)O)C)CO)O)O)O

Synonyms

O-rhamnosyl-(1''-4')wedeloside
RHWE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Comparisons

Key structural distinctions between O-Rhamnosyl-(1''-4')wedeloside and related compounds are outlined below:

Table 1: Structural and Chemical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Glycosylation Pattern Source Plant
This compound 74686-31-0 C₄₆H₆₅NO₁₇ 904.0048 Rhamnose (1''-4')-wedeloside Unspecified (likely Pascalia glauca)
Wedeloside Not provided Not available Not available Non-glycosylated diterpene Pascalia glauca
Carboxyatractyloside 4430-25-5 C₃₁H₄₄O₁₄S 684.7 Sulfated glycoside Xanthium strumarium
Parquin Not available Not available Not available Kaurene glycoside Cestrum axillare
4-Hydroxybenzaldehyde rhamnoside 88086-86-6 C₁₃H₁₆O₆ 268.26 Rhamnose linked to phenolic aldehyde Synthetic/plant-derived
  • Backbone Differences: Unlike carboxyatractyloside (a sulfated diterpene) and parquin (a kaurene glycoside), this compound belongs to a distinct diterpene subclass, which may confer unique binding affinities .

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